molecular formula C22H26N4O3S B2990549 4-(N-benzyl-N-methylsulfamoyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide CAS No. 1170187-69-5

4-(N-benzyl-N-methylsulfamoyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide

Cat. No. B2990549
CAS RN: 1170187-69-5
M. Wt: 426.54
InChI Key: CAWWUCICJNNSSG-UHFFFAOYSA-N
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Description

4-(N-benzyl-N-methylsulfamoyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide, also known as BMS-345541, is a small molecule inhibitor of the IκB kinase (IKK) complex. The IKK complex is a key regulator of the nuclear factor-κB (NF-κB) pathway, which is involved in the regulation of inflammation, immunity, and cell survival. BMS-345541 has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and autoimmune diseases.

Scientific Research Applications

Potential as a Suzuki–Miyaura Coupling Reagent

The Suzuki–Miyaura coupling is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. Given the presence of a benzamide moiety in the compound, it could potentially serve as a coupling partner in this reaction, especially if boron reagents are involved .

properties

IUPAC Name

4-[benzyl(methyl)sulfamoyl]-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3S/c1-16(2)26-21(14-17(3)24-26)23-22(27)19-10-12-20(13-11-19)30(28,29)25(4)15-18-8-6-5-7-9-18/h5-14,16H,15H2,1-4H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAWWUCICJNNSSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)CC3=CC=CC=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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